

A Technical Guide to Sulfo Cy5.5-Maleimide in Research

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Compound of Interest

Compound Name: **Sulfo Cy5.5-maleimide**

Cat. No.: **B15552443**

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For Researchers, Scientists, and Drug Development Professionals

Sulfo Cy5.5-maleimide is a water-soluble, thiol-reactive fluorescent dye widely utilized in biological research for the specific labeling of proteins, peptides, and other biomolecules. Its application in the near-infrared (NIR) spectrum minimizes background autofluorescence from biological samples, making it an invaluable tool for sensitive detection in various experimental setups. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Applications

Sulfo Cy5.5-maleimide's utility in research stems from its unique combination of a thiol-reactive maleimide group and a highly fluorescent and photostable Sulfo Cy5.5 core. The maleimide group specifically and efficiently reacts with free sulfhydryl groups (thiols) on cysteine residues within proteins and peptides, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.^[1]

The presence of sulfonate groups renders the dye highly water-soluble, which is advantageous when working with sensitive proteins that may be denatured by organic co-solvents.^[2] Its fluorescence in the near-infrared range (excitation ~675 nm, emission ~694 nm) allows for deep tissue penetration and a high signal-to-noise ratio, making it ideal for in-vivo imaging.^[3]

Key applications include:

- Fluorescence Microscopy: High-contrast imaging of cellular structures and protein localization.[3]
- Flow Cytometry: Accurate cell sorting and analysis based on fluorescently labeled cell surface or intracellular markers.[3]
- In-Vivo Imaging: Deep tissue imaging with minimal background interference.[3]
- Bioconjugation: Covalent labeling of antibodies, proteins, and nucleic acids for various downstream applications.[3]
- Förster Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Sulfo Cy5.5-maleimide** and its conjugates, compiled from various sources.

Table 1: Spectral and Physical Properties of **Sulfo Cy5.5-Maleimide**

Property	Value	References
Excitation Maximum (λ_{ex})	~675 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	~190,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5]
Quantum Yield (Φ)	~0.2	[6]
Recommended Laser Line	633 nm, 647 nm, 650 nm	[5][6]
Solubility	Water, DMSO, DMF	[1]
Storage Conditions	-20°C, protected from light	[1]

Table 2: Stability Profile

Condition	Stability	References
pH Range (Conjugate)	Stable from pH 4 to 10	[1]
Photostability	Bright and photostable	[1]

Experimental Protocols

Protein and Antibody Labeling with Sulfo Cy5.5-Maleimide

This protocol outlines the steps for the covalent labeling of proteins or antibodies with **Sulfo Cy5.5-maleimide**.

1. Preparation of Protein Solution:

- Dissolve the protein or antibody in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
- The optimal pH for the maleimide reaction is between 6.5 and 7.5.[\[1\]](#)

2. Reduction of Disulfide Bonds (if necessary):

- If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to expose free thiol groups.
- Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
- Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the dye.
- If using DTT (dithiothreitol), it must be removed by dialysis or a desalting column before adding the maleimide dye.

3. Preparation of Dye Stock Solution:

- Allow the vial of **Sulfo Cy5.5-maleimide** to warm to room temperature before opening.

- Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This stock solution should be used promptly.

4. Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the **Sulfo Cy5.5-maleimide** stock solution to the protein solution.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rotation can facilitate the reaction.

5. Purification of the Labeled Conjugate:

- Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[\[7\]](#)
- Collect the fractions containing the labeled protein.

6. Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).
- The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{dye})$ Where:
 - A_{max} is the absorbance at the dye's excitation maximum.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} .
 - CF is the correction factor (A_{280} of the dye / A_{max} of the dye).

Fluorescence Microscopy with Sulfo Cy5.5-Labeled Probes

1. Cell Seeding and Treatment:

- Seed cells on coverslips or in imaging dishes and allow them to adhere.
- Perform any necessary experimental treatments (e.g., drug stimulation, protein expression induction).

2. Staining with Labeled Antibody:

- Fix and permeabilize the cells as required for the target protein (intracellular or surface).
- Incubate the cells with the Sulfo Cy5.5-labeled primary or secondary antibody at the optimized concentration for 1 hour at room temperature or overnight at 4°C, protected from light.
- Wash the cells three times with PBS to remove unbound antibody.

3. Mounting and Imaging:

- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the cells using a confocal or wide-field fluorescence microscope equipped with:
 - Excitation Source: A laser line close to 675 nm (e.g., 633 nm or 647 nm).[\[5\]](#)
 - Emission Filter: A bandpass or longpass filter appropriate for capturing the emission peak around 694 nm (e.g., 660-710 nm).

Flow Cytometry with Sulfo Cy5.5-Labeled Probes

1. Cell Preparation:

- Prepare a single-cell suspension from your sample (e.g., cell culture, blood, dissociated tissue).

- Adjust the cell concentration to approximately 1×10^6 cells/mL in a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide).

2. Staining:

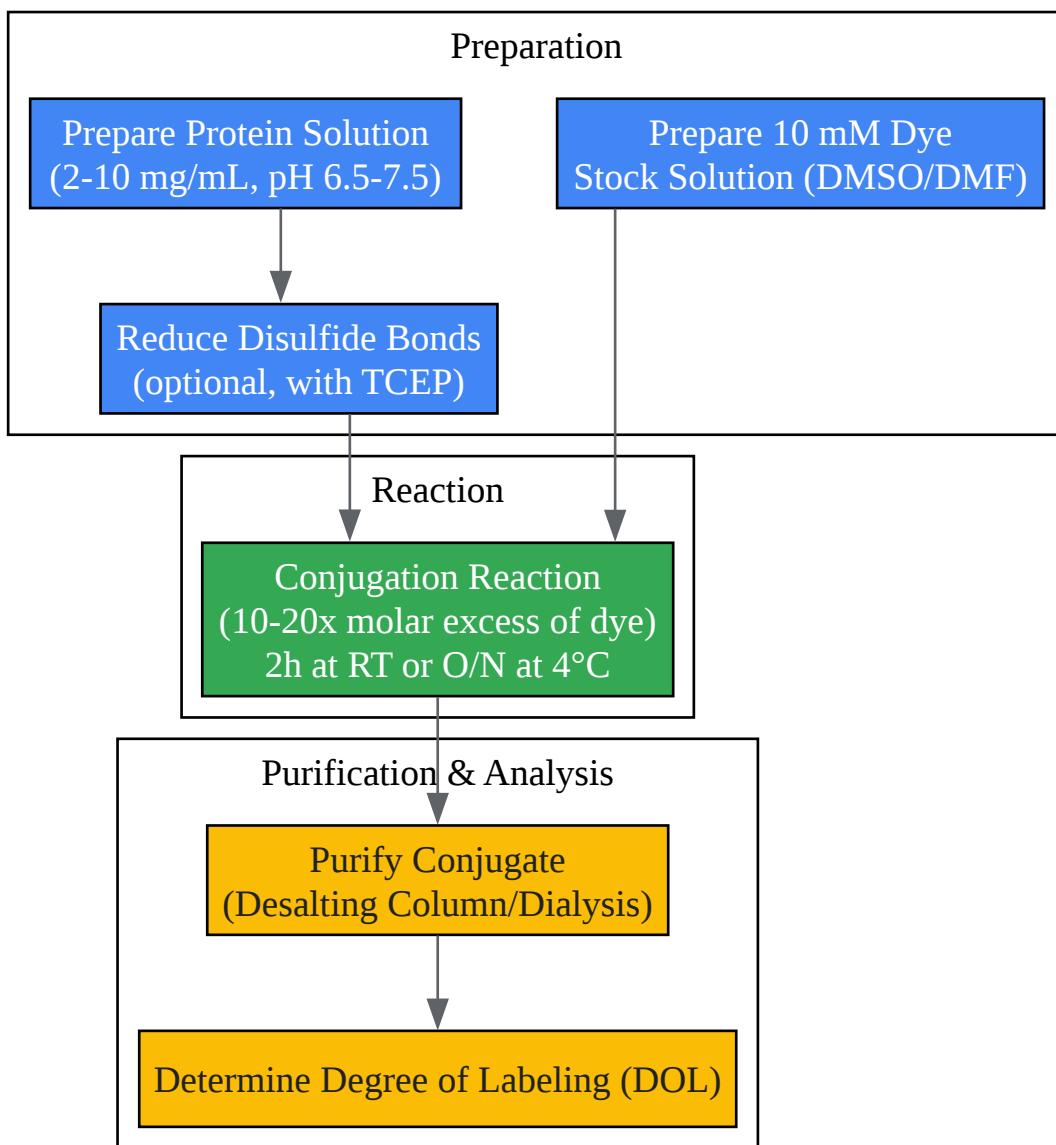
- Incubate the cells with the Sulfo Cy5.5-labeled antibody for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove excess antibody.

3. Data Acquisition:

- Acquire data on a flow cytometer equipped with a laser that can excite the Sulfo Cy5.5 dye (e.g., a red laser at 633 nm or 640 nm).
- Detect the emitted fluorescence in a channel appropriate for Cy5.5, often designated as PerCP-Cy5.5 or a similar channel with a bandpass filter around 695/40 nm.
- Ensure proper compensation is set up to account for any spectral overlap with other fluorophores in a multicolor experiment.

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Labeling and Purification

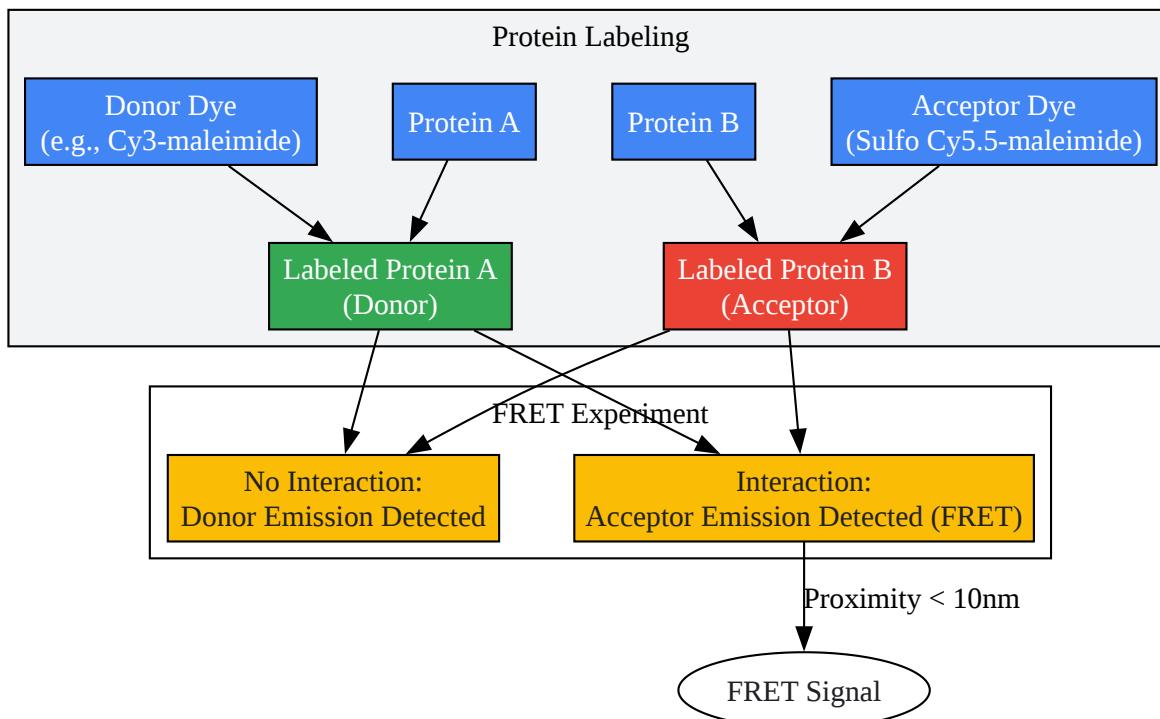


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Caption: Workflow for labeling proteins with **Sulfo Cy5.5-maleimide**.

Signaling Pathway: Monitoring Protein-Protein Interaction via FRET

This diagram illustrates a conceptual workflow for using **Sulfo Cy5.5-maleimide** in a Förster Resonance Energy Transfer (FRET) experiment to study the interaction between two proteins, Protein A and Protein B.



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Caption: FRET-based detection of protein-protein interaction.

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